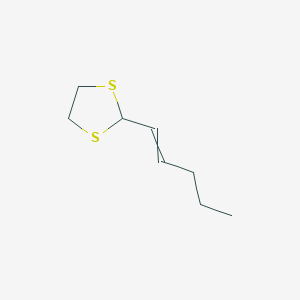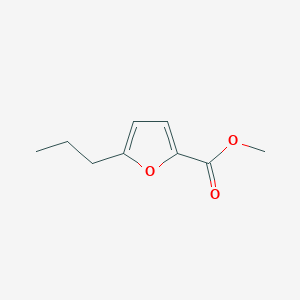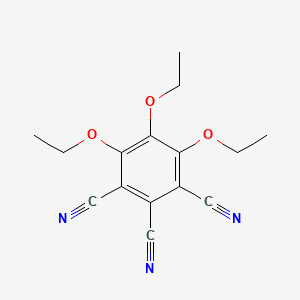
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is an organic compound characterized by the presence of three ethoxy groups and three nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile typically involves the introduction of ethoxy groups and nitrile groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the ethoxy or nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile exerts its effects depends on its specific application. In chemical reactions, the ethoxy and nitrile groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile: This compound has fluorine atoms instead of ethoxy groups, leading to different chemical properties and reactivity.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has hydroxy groups and aldehyde groups, offering different functional capabilities.
Uniqueness: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is unique due to the presence of both ethoxy and nitrile groups, which provide a distinct combination of electronic and steric effects. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
105528-47-0 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
4,5,6-triethoxybenzene-1,2,3-tricarbonitrile |
InChI |
InChI=1S/C15H15N3O3/c1-4-19-13-11(8-17)10(7-16)12(9-18)14(20-5-2)15(13)21-6-3/h4-6H2,1-3H3 |
Clé InChI |
FMYCPDCQOIIROJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C(=C1C#N)C#N)C#N)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



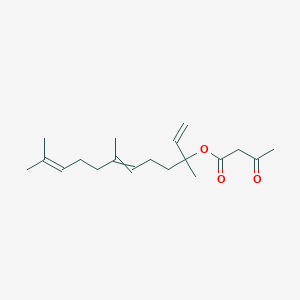
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)

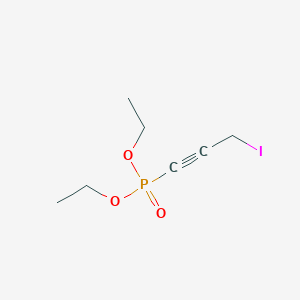
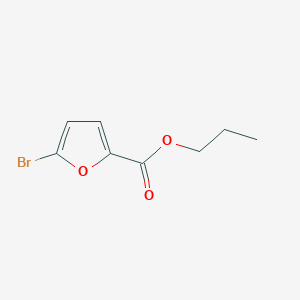
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

